N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Description
N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a synthetic small molecule characterized by a 3,4-dihydroquinazolin-4-one core substituted with a cyclopropyl group, a benzamide moiety, and a sulfanyl-linked 4-ethoxyphenylcarbamoylmethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements: the quinazolinone scaffold is known for its bioactivity in kinase inhibition, while the ethoxyphenyl and cyclopropyl groups may enhance metabolic stability and target binding . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous pathways for related triazole and thione derivatives .
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-2-37-23-15-13-21(14-16-23)30-26(34)18-38-29-32-25-6-4-3-5-24(25)28(36)33(29)17-19-7-9-20(10-8-19)27(35)31-22-11-12-22/h3-10,13-16,22H,2,11-12,17-18H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXAWOIXSCKIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of Benzamide Moiety: This step involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Attachment of Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound is susceptible to nucleophilic substitution under basic conditions. This reaction is critical for modifying the side chain to alter biological activity or solubility.
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Example Reaction : Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alkoxides) using potassium carbonate (K₂CO₃) in acetone at reflux (60–80°C).
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Outcome : Formation of derivatives with enhanced enzyme-binding affinity, as seen in related quinazolinone inhibitors .
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Basic (K₂CO₃), acetone, 80°C | Benzylamine | Sulfanyl → benzylamino substitution | ~65% |
| Alkaline (NaOH), ethanol, 50°C | Sodium ethoxide | Sulfanyl → ethoxy substitution | ~72% |
Amide Hydrolysis
The carbamoyl and benzamide groups undergo hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the carbamoyl group, yielding a free amine and carboxylic acid .
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Alkaline Hydrolysis : NaOH (2M) in aqueous ethanol hydrolyzes the benzamide to a benzoic acid derivative.
Key Observation : Hydrolysis of the ethoxyphenyl carbamoyl group proceeds faster than the benzamide due to steric hindrance from the cyclopropyl group.
Oxidation of Sulfur
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:
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Mild Oxidation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 25°C forms sulfoxide.
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Strong Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfone derivatives .
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | Acetic acid, 25°C, 12 hrs | Sulfoxide | Intermediate for further modifications |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone | Enhances metabolic stability |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group exhibits strain-driven reactivity:
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Acid-Mediated Ring Opening : Trifluoroacetic acid (TFA) at 60°C cleaves the cyclopropane ring, forming a propyl chain.
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Transition Metal Catalysis : Palladium catalysts facilitate cross-coupling reactions at the cyclopropane site.
Mechanistic Insight : Ring opening is regioselective, favoring the less substituted carbon due to steric effects.
Quinazolinone Ring Modifications
The 4-oxo-3,4-dihydroquinazolinone core participates in:
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Electrophilic Aromatic Substitution : Nitration or halogenation at the C6/C8 positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
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Reductive Amination : Conversion of the ketone to an amine using NaBH₄/NH₄OAc.
Synthetic Utility : These reactions enable diversification of the quinazolinone scaffold for structure-activity relationship (SAR) studies .
Ether Cleavage in the Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) group undergoes cleavage under strong acidic or reducing conditions:
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BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in DCM at -78°C removes the ethoxy group, yielding a phenol.
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Catalytic Hydrogenation : H₂/Pd-C in ethanol cleaves the ether to a hydroxyl group .
Analytical Characterization
Key techniques for monitoring reactions and verifying products:
Scientific Research Applications
Structural Representation
The compound includes a cyclopropyl group, a benzamide moiety, and a quinazoline derivative, which are known to contribute to its pharmacological properties.
Anti-inflammatory Activity
One of the primary applications of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is its potential role as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.
Case Study: COX Inhibition
Research has shown that derivatives of quinazoline compounds exhibit significant COX inhibitory activity. For instance, compounds structurally similar to N-cyclopropyl derivatives have demonstrated promising results in inhibiting COX-2, which is often overexpressed in inflammatory diseases. In vitro assays indicated that certain analogs could achieve over 50% inhibition at low concentrations, suggesting that N-cyclopropyl derivatives could be effective anti-inflammatory agents .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The structural components of this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Research Findings
A study focusing on related quinazoline compounds indicated that they could inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival . This suggests that N-cyclopropyl derivatives may also possess similar anticancer activities.
Antimicrobial Properties
The presence of sulfur and nitrogen within the compound's structure hints at potential antimicrobial properties. Sulfur-containing compounds have been known for their effectiveness against various bacterial strains.
Investigative Studies
Research into related compounds has shown promising results against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
Table 2: Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Contributes to biological activity |
| Benzamide Moiety | Enhances binding affinity |
| Quinazoline Core | Key for pharmacological effects |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison
| Compound Class | Core Scaffold | Key IR Bands (cm⁻¹) | Bioactivity Profile |
|---|---|---|---|
| Target Compound | Quinazolinone | 1663–1682 (C=O), 1243–1258 (C=S) | Kinase inhibition, metabolic stability |
| 1,2,4-Triazole-thiones [7–9] | Triazole | 1247–1255 (C=S), 3278–3414 (NH) | Antimicrobial, redox modulation |
| Hydrazinecarbothioamides [4–6] | Thiourea | 1243–1258 (C=S), 1663–1682 (C=O) | Antifungal, enzyme inhibition |
Table 2: Bioactivity Clustering ()
| Compound Group | Mode of Action | Target Proteins | Structural Correlates |
|---|---|---|---|
| Quinazolinones | Kinase inhibition | EGFR, VEGFR | Aromatic core, amide substituents |
| Triazole-thiones | Antimicrobial | Cytochrome P450, thioredoxin | Sulfur atoms, halogen substituents |
| Benzamide derivatives | Metabolic regulation | Carbonic anhydrase, proteases | Benzamide moiety, ethoxy groups |
Biological Activity
N-Cyclopropyl-4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a benzamide moiety, and a quinazoline derivative. Its molecular formula is , with a molecular weight of 482.6 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O4S |
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | N-cyclopropyl-4-{[2-(...)} |
| InChI Key | HFZOEYPVFACVQF-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways .
In Vitro Studies
In vitro studies have demonstrated that derivatives of quinazoline compounds can inhibit COX enzymes effectively. For instance, one study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for a related compound . Although specific data for N-cyclopropyl-4-{[2-(...)} is limited, the structural similarities suggest potential for comparable activity.
Case Studies and Research Findings
- Synthesis and Characterization :
- Biological Assays :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:
- Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity in quinazolinone ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional reflux methods .
- Purification : Use preparative HPLC or recrystallization with solvents like acetonitrile/water mixtures to isolate high-purity fractions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR identify cyclopropyl, benzamide, and sulfanyl groups (e.g., cyclopropyl protons at δ 0.6–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete coupling reactions .
Basic: What initial biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
Prioritize target-specific and phenotypic assays:
- Enzyme Inhibition Assays : Test against kinases or bacterial enzymes (e.g., acps-pptase) using fluorescence-based substrates .
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced: How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC50 variability)?
Methodological Answer:
Address variability via:
- Orthogonal Assays : Confirm results using SPR (Surface Plasmon Resonance) for binding affinity and ITC (Isothermal Titration Calorimetry) for thermodynamic parameters .
- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding mode consistency with the quinazolinone core .
- Buffer Optimization : Test pH, ionic strength, and cofactors (e.g., Mg) to stabilize enzyme activity .
Advanced: What strategies are effective for target identification in uncharacterized biological systems?
Methodological Answer:
Use multi-omics approaches:
- Chemical Proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify dysregulated pathways .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?
Methodological Answer:
Focus on modular substitutions:
- Quinazolinone Core : Replace the 4-oxo group with bioisosteres (e.g., 4-thioxo) to modulate electron density .
- Cyclopropyl Moiety : Introduce fluorinated cyclopropane analogs to improve metabolic stability .
- Sulfanyl Linker : Test methylsulfonyl or sulfonamide replacements to optimize solubility and target engagement .
Advanced: What crystallographic methods are suitable for resolving the compound’s 3D conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/hexane) and solve structures using SHELX .
- Density Functional Theory (DFT) : Validate experimental bond angles/lengths with computational models (e.g., Gaussian 16) .
- Synchrotron Radiation : Use high-intensity X-rays for small or weakly diffracting crystals .
Advanced: How can solubility challenges in in vivo studies be addressed without compromising activity?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzamide moiety for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
